2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is an organic compound that features a quinoline core with pyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with pyridin-2-ylamine and pyridin-4-yl-ethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and the use of automated synthesis equipment can enhance efficiency. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-4-yl)benzoic acid
- 4-(Hydroxy(pyridin-2-yl)methyl)phenol
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Uniqueness
2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its specific structure, which allows it to form stable coordination complexes and exhibit distinct bioactivity. Its combination of quinoline and pyridine moieties provides a versatile framework for various applications in research and industry.
Properties
Molecular Formula |
C22H18N4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-(2-pyridin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N4O/c27-22(25-14-10-16-8-12-23-13-9-16)18-15-21(20-7-3-4-11-24-20)26-19-6-2-1-5-17(18)19/h1-9,11-13,15H,10,14H2,(H,25,27) |
InChI Key |
YMMUWMFAQUETLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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